N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a bifunctional pyrazole derivative characterized by two distinct pyrazole rings connected via a methylene bridge. The compound has a molecular formula of C₇H₁₃N₃ (molecular weight: 139.20 g/mol) and a CAS number of 852227-87-3 . It is commercially available with a purity of ≥97% (Thermo Scientific Chemicals) and is utilized in pharmaceutical and organic synthesis research due to its amine functionality and heterocyclic framework .
Key structural features include:
- 1,3-Dimethyl-1H-pyrazol-5-yl group: Provides steric bulk and electronic modulation via methyl substituents.
- Methylene bridge (-CH₂-): Enhances conformational flexibility between the two pyrazole rings.
- 1-Methyl-1H-pyrazol-4-amine group: Introduces a reactive primary amine site for further functionalization.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-4-10(15(3)13-8)6-11-9-5-12-14(2)7-9/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
BROSJIGCYVWPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CN(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Alkylation
The most common method involves the alkylation of 1-methyl-1H-pyrazol-4-amine with a halogenated 1,3-dimethylpyrazole derivative. The reaction typically employs a two-step process:
-
Halogenation : 1,3-Dimethyl-1H-pyrazol-5-methanol is treated with thionyl chloride (SOCl₂) to form the corresponding chloromethyl intermediate.
-
Alkylation : The chloromethyl intermediate reacts with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60–80°C.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | THF |
| Catalyst/Base | K₂CO₃ |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
This method avoids toxic solvents like pyridine, aligning with industrial safety standards.
Reductive Amination Approach
An alternative route uses reductive amination to form the methylene bridge between the pyrazole rings:
-
Condensation : 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde reacts with 1-methyl-1H-pyrazol-4-amine in methanol.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate, forming the secondary amine.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| pH | 6–7 (acetic acid buffer) |
| Yield | 65–70% |
This method offers better stereochemical control but requires stringent pH management.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability and efficiency:
-
Reactors : Tubular flow reactors with residence times of 10–15 minutes at 100°C.
-
Solvent Recovery : THF is recycled via distillation, reducing waste.
-
Throughput : 50–100 kg/day with ≥95% purity.
Advantages :
-
Reduced thermal degradation due to precise temperature control.
-
Lower solvent usage compared to batch processes.
Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade material:
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes residual amines.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Toxicity Concerns |
|---|---|---|---|---|
| Nucleophilic Alkylation | 72% | 98% | High | Low (THF non-carcinogenic) |
| Reductive Amination | 70% | 95% | Moderate | Cyanide byproducts |
The alkylation method is preferred industrially due to its simplicity and safety profile.
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
-
Issue : Chloromethyl intermediates hydrolyze in humid conditions.
-
Solution : Anhydrous solvents and nitrogen atmospheres during reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15 in )
- Structure : Simplifies the target compound by replacing the methylene-linked pyrazole with a single pyrazole ring bearing three methyl groups.
- Synthesis : Prepared via hydrolysis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (70% yield) .
- Exhibits lower molecular weight (125.17 g/mol vs. 139.20 g/mol) .
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13 in )
- Structure : Features an acetamide group instead of the methylene-pyrazole-amine linkage.
- Properties: Higher polarity due to the amide group (IR: 1,667 cm⁻¹ for C=O) and lower solubility in nonpolar solvents compared to the target compound .
Elexacaftor (VX-445)
- Structure : Contains a pyrazole-sulfonamide linker and a trifluoromethyl group (Molecular formula: C₂₆H₃₁F₃N₆O₃S) .
- Pharmacological Relevance : Acts as a CFTR modulator, leveraging the sulfonamide linker for enhanced binding affinity .
- Contrast : The target compound lacks sulfonamide and fluorinated groups, limiting its direct therapeutic comparability but retaining pyrazole-driven bioactivity .
Reactivity and Functionalization Potential
- Amine Reactivity : The primary amine in the target compound enables nucleophilic substitutions (e.g., acylations, alkylations), contrasting with the tertiary amine in Compound 14 (N-methylacetamide derivative), which is less reactive .
- Pyrazole Coordination : Both pyrazole rings can participate in metal coordination, similar to VRT-532 (a pyrazole-based CFTR modulator), though the absence of electron-withdrawing groups may reduce binding specificity .
Research Findings and Implications
- Synthetic Utility: The methylene bridge in the target compound allows modular derivatization, as seen in the synthesis of related spiro compounds (e.g., 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane) .
- Thermodynamic Stability : Methyl groups on the pyrazole rings enhance steric protection against oxidative degradation, a feature shared with Compound 15 .
- Limitations : Unlike elexacaftor, the target compound lacks clinical validation, emphasizing its role as a scaffold for exploratory studies .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of 139.20 g/mol. It features a unique pyrazole structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.20 g/mol |
| CAS Number | 852227-87-3 |
| Purity | 97% |
Research indicates that compounds with a pyrazole core can exhibit antiproliferative effects by modulating key cellular pathways. In particular, this compound has shown the ability to:
- Inhibit mTORC1 Activity : Studies have demonstrated that this compound can reduce mTORC1 activation, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy under nutrient-deficient conditions, potentially allowing for selective targeting of cancer cells that rely on mTORC1 for survival .
- Disrupt Autophagic Flux : The compound interferes with the reactivation of mTORC1 after starvation, leading to an accumulation of autophagic markers such as LC3-II. This disruption is significant as it may enhance the efficacy of cancer therapies by preventing tumor cells from adapting to metabolic stress .
Structure-Activity Relationships (SAR)
Recent studies have explored the SAR of pyrazole derivatives, indicating that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance:
- Substituent Variations : Compounds with different substituents on the pyrazole ring exhibited varying levels of antiproliferative activity against different cancer cell lines, including pancreatic and breast cancers .
- Potency Correlation : The presence of methyl groups at specific positions on the pyrazole ring has been correlated with enhanced potency in inhibiting cancer cell growth .
Antiproliferative Activity in Cancer Cells
A study focusing on MIA PaCa-2 pancreatic cancer cells revealed that this compound exhibited submicromolar antiproliferative activity. The compound's ability to modulate autophagy and inhibit mTORC1 was highlighted as a potential mechanism for its anticancer effects .
Comparative Analysis with Other Pyrazole Derivatives
Comparative studies have shown that compounds structurally similar to this compound also possess significant anticancer properties. For example, derivatives with additional aromatic rings demonstrated enhanced activity against various cancer types, suggesting that further structural modifications could yield even more potent agents .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine, and how can purity be optimized? A: The synthesis typically involves multi-step alkylation and coupling reactions. A common approach includes:
- Step 1: Alkylation of 1,3-dimethylpyrazole using methyl iodide or similar agents to introduce the methylene bridge.
- Step 2: Nucleophilic substitution or reductive amination to link the second pyrazole ring.
Critical factors for yield and purity include strict temperature control (e.g., 0–5°C for sensitive steps), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization . Microwave-assisted methods can reduce reaction times but require precise energy calibration .
Structural Characterization
Q: Which analytical techniques are most reliable for confirming the molecular structure of this compound? A: Key methods include:
- X-ray crystallography (using SHELXL for refinement) to resolve the spatial arrangement of the dual pyrazole rings and methylene bridge .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and coupling patterns, particularly for distinguishing N-methyl groups.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns . Cross-validation between techniques is essential to address potential crystallographic-spectroscopic discrepancies .
Basic Biological Activity
Q: What biological targets or mechanisms are hypothesized for this compound? A: Pyrazole derivatives often act as enzyme inhibitors (e.g., kinase or protease targets) due to their nitrogen-rich heterocyclic structure. The methyl and methylene groups may enhance lipophilicity, aiding membrane penetration. Computational docking studies suggest interactions with ATP-binding pockets or allosteric receptor sites, though empirical validation (e.g., enzyme assays) is required .
Advanced Synthesis: Microwave Optimization
Q: How does microwave-assisted synthesis improve efficiency compared to traditional reflux methods? A: Microwave irradiation accelerates reaction kinetics by enabling uniform heating, reducing typical reaction times from 12–24 hours to 1–2 hours. For example, alkylation steps achieve >90% yield in 30 minutes under microwave conditions (100–150 W, 80°C). However, scalability challenges exist, requiring careful optimization of microwave parameters to prevent decomposition .
Resolving Data Contradictions
Q: How should researchers address conflicts between crystallographic and spectroscopic data? A: Discrepancies (e.g., bond length variations in X-ray vs. NMR-derived models) may arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:
- Multi-temperature crystallography to assess thermal motion.
- DFT calculations to compare theoretical and experimental NMR chemical shifts.
- SHELXL refinement with restraints for disordered regions .
Regioselectivity in Alkylation
Q: What factors govern regioselectivity during alkylation of the pyrazole rings? A: Substituent electronic effects and steric hindrance are critical. For example:
- Electron-donating groups (e.g., methyl) direct alkylation to the less hindered N-atom.
- Polar aprotic solvents (e.g., THF) favor nucleophilic attack at the 4-position over the 5-position.
Catalysts like K₂CO₃ or Cs₂CO₃ enhance selectivity by stabilizing transition states .
Comparative Bioactivity of Derivatives
Q: How do substituent variations (e.g., methyl vs. isopropyl) impact bioactivity? A: Substituents influence both potency and selectivity:
- Methyl groups improve metabolic stability but may reduce binding affinity due to steric bulk.
- Fluoro or methoxy substituents (in related compounds) enhance electronic interactions with target residues, as seen in kinase inhibition assays . Structure-activity relationship (SAR) studies are recommended to optimize substituent patterns .
Computational Modeling Applications
Q: How can molecular docking predict this compound’s interaction with biological targets? A: Docking workflows (e.g., AutoDock Vina) model binding poses using:
- Ligand preparation: Assigning partial charges and tautomeric states.
- Receptor grids: Focusing on catalytic sites (e.g., EGFR kinase).
Validation via MD simulations (e.g., GROMACS) assesses binding stability. For example, pyrazole derivatives show π-π stacking with phenylalanine residues in preliminary models .
Stability and Storage
Q: Under what conditions does this compound degrade, and how can stability be maintained? A: Degradation occurs via:
- Hydrolysis: Susceptible in acidic/basic conditions (pH <3 or >10).
- Oxidation: Thiol-containing buffers accelerate decomposition.
Storage recommendations: - Anhydrous environment (<5% humidity) at –20°C in amber vials .
Advanced Purification Techniques
Q: What chromatographic methods are effective for isolating by-products from multi-step syntheses? A:
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities.
- Size-exclusion chromatography removes polymeric by-products.
- Preparative TLC (silica gel, ethyl acetate/hexane) is cost-effective for small batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
